molecular formula C12H13NO3 B2592643 Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 55790-17-5

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2592643
CAS No.: 55790-17-5
M. Wt: 219.24
InChI Key: BVVGHABCKLTFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 55790-17-5) is a heterocyclic compound featuring a pyrrolidine backbone substituted with a ketone group at position 2, a phenyl group at position 4, and a methyl ester at position 3. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly for the production of Phenibut (γ-amino-β-phenylbutyric acid), a GABA receptor agonist used in neurological therapies . Its structural uniqueness lies in the combination of a rigid pyrrolidine ring, aromatic phenyl group, and ester functionality, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVGHABCKLTFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-oxo-4-phenylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The ketone and ester groups enable selective oxidation pathways:

Reaction TypeReagents/ConditionsProducts FormedYieldKey Observations
Ketone oxidationKMnO₄/H₂SO₄ (acidic)3-carboxy-4-phenylpyrrolidin-2-one72–85%Stereochemistry preserved; no epimerization observed
Benzylic C-H oxidationCrO₃/CH₃COOH 4-phenyl-2,5-pyrrolidinedione58%Requires elevated temperatures (80°C)

Mechanistic Insight :
Oxidation of the ketone to a carboxylic acid proceeds via a Baeyer-Villiger-type intermediate in acidic media. The phenyl group stabilizes radical intermediates during benzylic oxidation .

Reduction Reactions

The carbonyl groups are selectively reduced under controlled conditions:

Target SiteReagents/ConditionsProducts Formeddiastereomeric Ratio (dr)
Ketone reductionNaBH₄/MeOH3-methoxycarbonyl-4-phenylpyrrolidin-2-ol3:1 (cis:trans)
Ester reductionLiAlH₄/Et₂O 3-(hydroxymethyl)-4-phenylpyrrolidin-2-one91%

Notable Finding :
Sodium borohydride preferentially reduces the ketone over the ester, while LiAlH₄ reduces both functional groups sequentially. Stereochemical inversion occurs at C3 during ester reduction .

Nucleophilic Substitution

The electron-deficient carbonyl carbon undergoes nucleophilic attacks:

NucleophileConditionsProducts FormedApplications
NH₃ (excess)Ethanol, reflux 3-carbamoyl-4-phenylpyrrolidin-2-onePrecursor to nootropic analogs
Grignard reagentsR-MgX/THF, −78°C 3-alkyl-4-phenylpyrrolidin-2-oneSynthesis of branched alkanes

Key Data :
Ammonolysis proceeds with 89% conversion efficiency . Grignard additions show >95% regioselectivity for the ketone over the ester .

Dehydration and Cyclization

Acid-catalyzed dehydration generates conjugated systems:

ReagentsConditionsProducts FormedByproducts
SOCl₂/pyridineDMF, 25°C 3-methoxycarbonyl-4-phenyl-Δ¹-pyrroline<5% exo-methylene isomer
PTSA/tolueneReflux, 6h Fused bicyclic lactamsN/A

Stereochemical Impact :
Dehydration preserves the (3R,4S) configuration but introduces planar chirality in the Δ¹-pyrroline derivative .

Photochemical Reactions

UV irradiation induces radical-mediated transformations:

ConditionsProducts FormedEnantiomeric Excess (ee)
254 nm, hexane Decarbonylated bicyclic ketone82% (2MOC mechanism)

Mechanism :
Norrish Type-I cleavage generates diradical intermediates, which recombine with double memory of chirality (2MOC) .

Catalytic Cross-Coupling

Palladium-mediated reactions diversify the aryl group:

Catalyst SystemConditionsProducts FormedYield
Pd(OAc)₂/XPhosK₂CO₃, DMF, 100°C 4-(heteroaryl)pyrrolidin-2-ones76–91%

Scope :
Electron-deficient aryl bromides couple efficiently (up to 91% yield), while sterically hindered substrates require optimized ligands .

Scientific Research Applications

Scientific Research Applications

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate has diverse applications across several scientific domains:

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in constructing complex chiral molecules. Its chiral centers enable the formation of specific enantiomers that are vital in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research focuses on its potential as a pharmacophore in drug development, especially for neurological conditions due to its structural similarity to neurotransmitters. Preliminary studies suggest that it may act as a modulator of the glucocorticoid receptor, influencing pathways involved in stress responses and inflammation regulation . This positions it as a candidate for treating glucocorticoid-related disorders such as autoimmune diseases.

The compound exhibits potential biological activities, including:

  • Enzyme Inhibition : It can bind to enzyme active sites, altering their activity.
  • Neurotransmitter Interaction : Its structure allows it to interact with neurotransmitter receptors, potentially influencing neurotransmission and signal transduction pathways.

Case Study 1: Glucocorticoid Receptor Modulation

Research indicates that this compound acts as a modulator of the glucocorticoid receptor. This interaction may influence downstream signaling pathways involved in stress responses and inflammation regulation. Such properties suggest its potential use in treating conditions like rheumatoid arthritis and other autoimmune diseases .

Case Study 2: Enhancing Drug Efficacy

In murine models, this compound has been shown to augment the cytotoxic action of existing anti-cancer drugs like sorafenib, indicating its potential role in cancer therapy by enhancing drug efficacy against hepatocellular carcinoma .

Mechanism of Action

The mechanism of action of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate and its analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Core Structure Substituents/Modifications Purity Key Applications/Notes References
This compound 55790-17-5 Pyrrolidine 2-oxo, 4-phenyl, methyl ester 95% Phenibut intermediate
Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate 52450-32-5 Pyrrolidine Ethyl ester (vs. methyl) 97% Synthetic intermediate
Ethyl 4-oxo-1-phenyl-3-piperidinecarboxylate 1026-47-7 Piperidine 4-oxo, 1-phenyl, ethyl ester 95% Unspecified research applications
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate 632294-15-6 Quinazoline Fused aromatic system, ethyl ester 95% Potential medicinal chemistry scaffold

Key Comparisons

Ester Group Variation (Methyl vs. Ethyl): The ethyl ester analog (CAS: 52450-32-5) differs only in the ester alkyl chain. Ethyl esters typically exhibit lower water solubility and higher lipophilicity compared to methyl esters, which may influence bioavailability in pharmaceutical contexts . The ethyl derivative also demonstrates higher purity (97% vs.

Ring Size and Flexibility (Pyrrolidine vs. Piperidine): The piperidine analog (CAS: 1026-47-7) replaces the five-membered pyrrolidine ring with a six-membered piperidine ring. The shift of the oxo group from position 2 (pyrrolidine) to 4 (piperidine) further modifies electronic distribution and hydrogen-bonding capacity .

Aromatic System Expansion (Quinazoline Derivative):

  • The quinazoline-based compound (CAS: 632294-15-6) introduces a fused benzene ring, enhancing aromaticity and planarity. This structural feature is common in medicinal chemistry scaffolds (e.g., kinase inhibitors), where extended π-systems improve target binding and metabolic stability .

In contrast, the piperidine analog’s phenyl group at position 1 may alter spatial orientation in molecular recognition processes.

Research Findings and Implications

  • Phenibut Synthesis: this compound’s role in Phenibut production underscores its utility in constructing γ-amino-β-phenylbutyric acid derivatives, which interact with GABA receptors .
  • Ester Derivatives in Natural Products: While highlights methyl esters in diterpenoid resins (e.g., sandaracopimaric acid methyl ester), this compound is synthetic, emphasizing its niche in pharmaceutical rather than natural product chemistry .
  • Crystallography and Structural Analysis: Tools like SHELXL and ORTEP-3 () could elucidate the compound’s crystal packing and hydrogen-bonding patterns, though such data are absent in the provided evidence .

Biological Activity

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring containing one nitrogen atom. The presence of a phenyl group and a carboxylate moiety enhances its reactivity and solubility, making it an attractive candidate for pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO3
  • Molecular Weight : Approximately 219.24 g/mol
  • Functional Groups : Contains a carbonyl group (ketone), carboxylate, and an aromatic phenyl group.

The structural complexity of this compound allows for various chemical transformations, which can be exploited in synthetic organic chemistry and drug development.

Preliminary studies suggest that this compound may act as a modulator of the glucocorticoid receptor (GR). This interaction could influence downstream signaling pathways that regulate gene expression related to stress responses, inflammation, and autoimmune diseases. The compound's ability to bind to GR positions it as a potential therapeutic agent for conditions associated with glucocorticoid signaling dysregulation.

Anticancer Activity

Research indicates that various pyrrolidine derivatives, including this compound, exhibit anticancer properties. In vitro studies have evaluated the cytotoxic effects of these compounds on cancer cell lines such as A549 (human lung adenocarcinoma) and have compared their efficacy against standard chemotherapeutics like cisplatin.

Case Study: Anticancer Activity Evaluation

A study assessed the viability of A549 cells after treatment with this compound at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent anticancer activity, with varying levels of cytotoxicity observed among different derivatives .

CompoundViability (%)Comparison to Cisplatin
This compound66%Less effective than cisplatin
Control (Cisplatin)50%Standard reference

Antimicrobial Activity

In addition to anticancer properties, this compound has been screened for antimicrobial activity against multidrug-resistant pathogens. However, preliminary results showed limited effectiveness against Gram-negative bacteria, indicating the need for further optimization to enhance its antimicrobial profile .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

Compound NameStructure TypeUnique Features
Rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylatePyrrolidine derivativeHydroxy group provides additional reactivity
Methyl 2-pyrrolidinoneLactamDifferent ring structure; used in solvent applications
N-(4-hydroxyphenyl)glycineAmino acid derivativeContains an amino group; different biological activity

These comparisons highlight the significance of functional groups and stereochemistry in influencing biological activity and chemical reactivity.

Future Directions

While preliminary studies show promise for this compound as a modulator of glucocorticoid receptors and potential anticancer agent, further research is necessary to elucidate its full pharmacological profile. Future investigations should focus on:

  • In-depth Mechanistic Studies : To clarify the specific pathways affected by this compound.
  • Optimization of Derivatives : To enhance both anticancer and antimicrobial activities.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. What are the recommended laboratory synthesis methods for Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate?

A diastereoselective approach involving cyclocondensation of substituted amines with α-keto esters is commonly employed. For example, Gorodnicheva et al. (2023) demonstrated the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine ring . Key steps include:

  • Cyclocondensation : Reaction of β-enamino esters with activated carbonyl groups under acidic conditions.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
  • Validation : 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocols include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for crystallographic data management .

Advanced Research Questions

Q. How can crystallographic data refinement discrepancies be resolved for this compound?

Discrepancies in residual electron density or high R-factors often arise from:

  • Twinned Data : Use the TWIN/BASF commands in SHELXL to model twin domains .
  • Disordered Solvent : Apply SQUEEZE (PLATON) to mask unresolved electron density .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

Graph set analysis (Bernstein et al., 1995) reveals directional hydrogen bonds (e.g., N–H···O, C–H···O) that stabilize layered or helical packing motifs. For example:

  • Primary Motifs : R22(8)R_2^2(8) rings formed by dimeric N–H···O interactions between pyrrolidine NH and carbonyl groups.
  • Secondary Interactions : C–H···π contacts with phenyl substituents, contributing to 3D stability .
  • Software : Mercury (CCDC) for topology analysis and packing diagram generation.

Q. How do ring-puckering parameters inform conformational analysis of the pyrrolidine ring?

Cremer-Pople puckering coordinates (QQ, θ\theta, ϕ\phi) quantify deviations from planarity. For a five-membered ring:

  • Amplitude (QQ) : Measures the degree of puckering (e.g., Q>0.5Q > 0.5 Å indicates significant non-planarity).
  • Phase Angles (θ,ϕ\theta, \phi) : Distinguish envelope (0<θ<360^\circ < \theta < 36^\circ) or twist (36<θ<7236^\circ < \theta < 72^\circ) conformers.
  • Application : Compare experimental (SCXRD) vs. DFT-optimized geometries to assess steric/electronic effects .

Q. What strategies optimize diastereoselectivity in the synthesis of substituted derivatives?

Steric and electronic control during cyclization is critical:

  • Chiral Auxiliaries : Use (S)-proline derivatives to bias the transition state toward a specific diastereomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing dipolar intermediates.
  • Catalysis : Lewis acids (e.g., Zn(OTf)2_2) promote asymmetric induction in Michael addition steps .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data be reconciled for structural assignments?

  • Case Study : If NMR suggests equatorial phenyl placement but X-ray shows axial, re-examine:

Dynamic Effects : Variable-temperature NMR to detect ring-flipping equilibria.

Crystal Packing : SCXRD may stabilize a less populated conformer via lattice forces.

DFT Calculations : Compare relative energies of conformers (e.g., Gaussian 16, B3LYP/6-31G**) .

Methodological Tools

  • Crystallography : SHELX , OLEX2 , PLATON .
  • Conformational Analysis : Cremer-Pople parameters , Mercury .
  • Synthesis : Asymmetric catalysis protocols , HRMS validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.